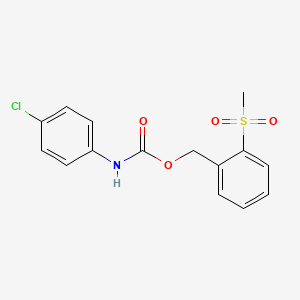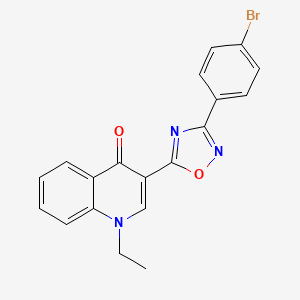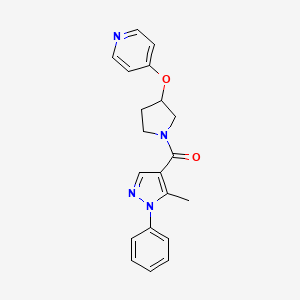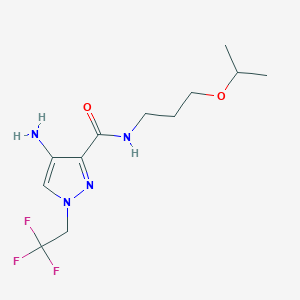
2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol” is a chemical compound with the CAS Number: 1015856-05-9. It has a molecular weight of 260.33 and its IUPAC name is 2-(6-isopropoxy-1-naphthyl)-1,3-propanediol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20O3/c1-11(2)19-14-6-7-16-12(8-14)4-3-5-15(16)13(9-17)10-18/h3-8,11,13,17-18H,9-10H2,1-2H3 . This indicates that the compound has a naphthalene ring substituted with an isopropoxy group at the 6-position, and a propane-1,3-diol group attached to the 1-position of the naphthalene ring.Physical and Chemical Properties Analysis
This compound has a molecular weight of 260.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- A study by Tyman and Payne (2006) explored the synthesis of phenolic propane-1, 2- and 1, 3-diols, focusing on different methods for obtaining 1-(methoxyphenyl)propane-1, 3-diols and 2-(methoxyphenyl)propane-1, 3-diols, which are structurally related to the compound . Their research delved into various synthetic pathways and the chemical behavior of these compounds (Tyman & Payne, 2006).
- Dolka et al. (2009) reported a novel method involving oxidative ring closure and alkoxylation for synthesizing 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones, leading to compounds structurally similar to 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol (Dolka et al., 2009).
Microbial Production and Biotechnological Applications
- Zeng and Sabra (2011) discussed the microbial production of diols, including 1,3-propanediol, highlighting their applications as platform chemicals in various industries. This research underlines the biotechnological relevance of diols, which may extend to compounds like this compound (Zeng & Sabra, 2011).
Crystal Structure Analysis
- Murray, Biros, and Laduca (2014) explored the crystal structure of compounds including propane-1,3-diyl derivatives, revealing insights into their molecular arrangement and interactions, which might be relevant for understanding the structural properties of this compound (Murray, Biros, & Laduca, 2014).
Safety and Hazards
The compound has a hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-(6-propan-2-yloxynaphthalen-1-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11(2)19-14-6-7-16-12(8-14)4-3-5-15(16)13(9-17)10-18/h3-8,11,13,17-18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNYWXZNRRILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2577013.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2577015.png)


![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)
![N-(3-acetylphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2577022.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)
![3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2577028.png)


